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Compound of Interest

Compound Name: 1-(2-Ethylideneheptanoyl)urea

Cat. No.: B011566

An In-Depth Technical Guide to 1-(2-
Ethylcrotonoyl)urea

Disclaimer: Initial searches for "1-(2-Ethylideneheptanoyl)urea” did not yield a known
chemical entity. Based on structural similarities and the availability of scientific data, this guide
focuses on the closely related and well-documented compound, 1-(2-Ethylcrotonoyl)urea, also
known by its non-proprietary name, Ectylurea. It is presumed that "1-(2-
Ethylideneheptanoyl)urea” is a likely misnomer for this compound.

This technical guide provides a comprehensive overview of the chemical structure, properties,
synthesis, and biological activities of 1-(2-Ethylcrotonoyl)urea, tailored for researchers,
scientists, and drug development professionals.

Chemical Structure and Identification

1-(2-Ethylcrotonoyl)urea is an N-acylurea derivative. Its chemical structure consists of a urea
moiety attached to a 2-ethylcrotonoyl group.

IUPAC Name: (2E)-N-Carbamoyl-2-ethylbut-2-enamide[1] Synonyms: Ectylurea, 1-(2-
Ethylcrotonoyl)urea, (2-Ethyl-trans-crotonyl)urea[1] CAS Number: 5982-97-8[1] Molecular
Formula: C7H12N202[1]

Physicochemical Properties
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A summary of the key physicochemical properties of 1-(2-Ethylcrotonoyl)urea is presented in

the table below.

Property Value Source
Molecular Weight 156.18 g/mol [1]

198°C (also reported as 191-
Melting Point 193°C for a lower melting [2]

form)
Boiling Point (est.) 280.42°C [2]
Density (est.) 1.1832 g/cm3 [2]
Refractive Index (est.) 1.4880 [2]
pKa (est.) 11.63 +0.46 [2]
LogP (octanol/water) 0.9 PubChem

Solubility

Data not readily available

Experimental Protocols
Synthesis of 1-(2-Ethylcrotonoyl)urea

A representative synthesis of 1-(2-Ethylcrotonoyl)urea can be adapted from the manufacturing

process described for Ectylurea. The process involves the dehalogenation of a precursor, 2-

bromo-2-ethylbutyryl-urea (carbromal).

Reaction Scheme:

(C2H5)2C(Br)  CONHCONH:2 + Ag20 - (C2Hs5)C=CH(CH3)CONHCONH:2 + 2AgBr + H20

Materials:

e 2-bromo-2-ethylbutyryl-urea (carbromal)

e Anhydrous silver oxide (Agz0)
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* |sopropanol
Procedure:[2]

o A mixture of 54 g of carbromal in 600 cc of isopropanol is prepared in a suitable reaction
vessel.

e 27.8 g of anhydrous silver oxide is added to the mixture.
e The reaction mixture is stirred and refluxed for 3 hours.
 After the reaction is complete, the mixture is filtered to remove the silver bromide precipitate.

¢ The collected silver residue is extracted with 100 cc of boiling isopropanol to recover any
remaining product.

¢ The filtrates are combined, and the solvent is removed under reduced pressure to yield the
crude product.

e The crude 1-(2-Ethylcrotonoyl)urea can be further purified by recrystallization from a suitable
solvent.

Below is a graphical representation of a general workflow for the synthesis and purification of
an N-acylurea.
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General Workflow for N-Acylurea Synthesis and Purification
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Caption: General workflow for N-acylurea synthesis.
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Biological Activity and Signaling Pathways

1-(2-Ethylcrotonoyl)urea, as Ectylurea, is known to possess sedative and hypnotic properties.
While the specific molecular targets and signaling pathways have not been extensively
elucidated for this particular compound, the mechanism of action for many sedative-hypnotic
drugs involves the potentiation of the inhibitory neurotransmitter y-aminobutyric acid (GABA) at
the GABA-A receptor.

Plausible Mechanism of Action

It is hypothesized that 1-(2-Ethylcrotonoyl)urea may act as a positive allosteric modulator of the
GABA-A receptor. This interaction would enhance the effect of GABA, leading to an increased
influx of chloride ions into the neuron. The resulting hyperpolarization of the neuronal
membrane reduces its excitability, producing the observed sedative and hypnotic effects.

The following diagram illustrates this general mechanism of GABA-A receptor modulation by a

sedative-hypnotic agent.
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Plausible Signaling Pathway for a Sedative-Hypnotic Acylurea
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Caption: Plausible GABA-A receptor modulation pathway.
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Toxicity

The acute toxicity of 1-(2-Ethylcrotonoyl)urea has been reported with an LD50 in rats of 2500
mg/kg orally and 900 mg/kg intraperitoneally[2].

Conclusion

1-(2-Ethylcrotonoyl)urea is a sedative-hypnotic agent with a well-defined chemical structure
and physicochemical properties. While a specific, modern, and detailed experimental protocol
for its synthesis is not readily available in recent literature, historical manufacturing processes
provide a viable route. Its biological activity is consistent with that of other sedatives, likely
involving the modulation of GABAergic neurotransmission, although further research is needed
to confirm its precise mechanism of action. This guide provides a foundational understanding of
1-(2-Ethylcrotonoyl)urea for professionals in the fields of chemical and pharmaceutical
sciences.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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